molecular formula C13H27NO2 B13761681 N-Decyl-2-hydroxy-propanamide CAS No. 6280-24-6

N-Decyl-2-hydroxy-propanamide

Cat. No.: B13761681
CAS No.: 6280-24-6
M. Wt: 229.36 g/mol
InChI Key: NUXGELRNTBNWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Decyl-2-hydroxy-propanamide is a useful research compound. Its molecular formula is C13H27NO2 and its molecular weight is 229.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6280-24-6

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

N-decyl-2-hydroxypropanamide

InChI

InChI=1S/C13H27NO2/c1-3-4-5-6-7-8-9-10-11-14-13(16)12(2)15/h12,15H,3-11H2,1-2H3,(H,14,16)

InChI Key

NUXGELRNTBNWTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C(C)O

Origin of Product

United States

Contextualization of N Decyl 2 Hydroxy Propanamide Within the Broader Amide and Hydroxy Amide Chemical Space

N-Decyl-2-hydroxy-propanamide integrates two key functional groups: an amide linkage and a hydroxyl group. The amide bond, formed between a carboxylic acid and an amine, is a fundamental motif in biochemistry, famously linking amino acids to form proteins. In the context of this compound, the N-acyl structure, where a fatty acid (decanoic acid) is linked to an amino alcohol, imparts amphiphilic properties to the molecule. This means it possesses both a hydrophilic (water-loving) head, the 2-hydroxy-propanamide group, and a hydrophobic (water-fearing) tail, the long decyl alkyl chain.

The presence of the hydroxyl group on the propanamide backbone further distinguishes it within the hydroxy-amide chemical space. Hydroxy-amides are known for their ability to form hydrogen bonds, which can influence their physical properties, such as melting point and solubility, as well as their interactions with biological systems. ontosight.ai This class of compounds has garnered attention for its potential biological activities, including roles as enzyme inhibitors and signaling molecules. ontosight.ai

Significance of Investigating Long Chain N Alkyl 2 Hydroxypropanamide Structures in Academic Research

The investigation of long-chain N-alkyl 2-hydroxypropanamides, such as N-Decyl-2-hydroxy-propanamide, holds considerable significance in several areas of academic research.

One major area of interest is their role as bioactive lipids . The broader family of long-chain N-acyl amides, which includes this compound, has been identified as a class of endogenous signaling molecules in various biological systems. usf.edu These molecules can modulate a range of physiological processes. For example, some long-chain N-acyl amides have been shown to interact with G-protein coupled receptors and ion channels, such as TRPV receptors. frontiersin.orgresearchgate.net The specific structure of the acyl chain and the headgroup can fine-tune their biological activity. frontiersin.org Research into these compounds could therefore uncover new signaling pathways and potential therapeutic targets.

Furthermore, the amphiphilic nature of these molecules makes them interesting candidates for applications as surfactants . N-acyl amino acid surfactants, which share structural similarities with this compound, are valued for their excellent surface properties, biocompatibility, and biodegradability. researchgate.netwhiterose.ac.uk They are explored for use in various fields, including cosmetics, pharmaceuticals, and material science. researchgate.netwhiterose.ac.uktubitak.gov.tr The specific combination of a long alkyl chain and a polar, hydrogen-bonding headgroup in this compound suggests it may exhibit unique surfactant properties.

Overview of Research Methodologies Applicable to the Study of N Decyl 2 Hydroxy Propanamide

Established Synthetic Routes to 2-Hydroxypropanamide Scaffolds via Ester Aminolysis or Related Amidation Reactions

The foundational structure of this compound is the 2-hydroxypropanamide scaffold. A primary and well-established method for constructing this scaffold is through the aminolysis of esters. chemistrysteps.comdalalinstitute.commasterorganicchemistry.com This reaction involves the treatment of an ester, such as a methyl or ethyl ester of 2-hydroxypropanoic acid (lactic acid), with an amine. chemistrysteps.commasterorganicchemistry.comlibretexts.org The general mechanism is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. fiveable.meyoutube.commsu.edu Subsequently, an alkoxide group is eliminated, forming the amide. chemistrysteps.comdalalinstitute.com

While direct aminolysis is a common strategy, its efficiency can be hampered by the poor leaving group ability of the alkoxide. chemistrysteps.com To overcome this, the reaction often requires heating or the use of a catalyst. masterorganicchemistry.com Alternative amidation reactions involve the use of more reactive carboxylic acid derivatives, such as acyl chlorides. chemistrysteps.comscispace.com The conversion of the carboxylic acid to an acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride, creates a much more reactive electrophile for the subsequent amidation with an amine. scispace.comucl.ac.uk

Another approach involves the use of coupling reagents that activate the carboxylic acid in situ. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various phosphonium (B103445) or uronium-based reagents (e.g., PyBOP, HATU) are frequently employed to facilitate the formation of the amide bond between a carboxylic acid and an amine under milder conditions. ucl.ac.ukresearchgate.netfishersci.co.uk

Optimization of Alkylation and Amidation Reactions for N-Substitution with Decyl Moiety

The synthesis of this compound specifically requires the introduction of a decyl group onto the nitrogen atom of the 2-hydroxypropanamide scaffold. This can be achieved through two main strategies: direct amidation with decylamine or N-alkylation of a pre-formed 2-hydroxypropanamide.

In the direct amidation approach, 2-hydroxypropanoic acid or its ester is reacted directly with decylamine. Optimization of this reaction often involves screening various catalysts and reaction conditions to improve yield and purity. For instance, boronic acids have been reported as effective catalysts for the direct amidation of carboxylic acids. sigmaaldrich.com

Alternatively, N-alkylation of 2-hydroxypropanamide with a decyl halide (e.g., decyl bromide or iodide) provides another route. organic-chemistry.orgrsc.org This reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, making it a more effective nucleophile. mnstate.edu Optimization of this step may involve the choice of solvent, base, and temperature to maximize the yield of the N-de-cylated product and minimize potential side reactions, such as O-alkylation of the hydroxyl group. Recent advancements have explored metal-catalyzed N-alkylation reactions using alcohols as the alkylating agents, which are considered greener alternatives. acs.orgresearchgate.netrsc.orgresearchgate.net

Table 1: Comparison of Synthetic Strategies for this compound

Strategy Starting Materials Key Reagents/Catalysts Advantages Disadvantages
Direct Amidation 2-Hydroxypropanoic acid/ester, Decylamine Coupling reagents (DCC, EDC, HATU), Boronic acid catalysts Fewer steps May require harsh conditions or expensive reagents
N-Alkylation 2-Hydroxypropanamide, Decyl halide Base (e.g., NaH, K2CO3), Phase-transfer catalyst Modular approach Potential for O-alkylation, requires pre-synthesis of the amide
Reductive Amination 2-Oxopropanoic acid, Decylamine Reducing agent (e.g., NaBH4, H2/catalyst) Can be stereoselective Requires a keto-acid precursor

Mechanistic Investigations of Key Reaction Steps in this compound Synthesis

The synthesis of N-de-cyl-2-hydroxy-propanamide relies on fundamental organic reactions, the mechanisms of which have been extensively studied.

Ester Aminolysis: The mechanism of ester aminolysis proceeds through a nucleophilic acyl substitution pathway. chemistrysteps.comdalalinstitute.comfiveable.me The amine, acting as a nucleophile, attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate can then collapse, eliminating the alkoxy group (-OR) as a leaving group to form the amide. chemistrysteps.com The reaction is often reversible, and the position of the equilibrium can be influenced by the reaction conditions. libretexts.orglibretexts.org

Amide N-Alkylation: The mechanism of N-alkylation of an amide typically involves the deprotonation of the amide N-H bond by a base to form an amidate anion. This anion then acts as a nucleophile and attacks the alkylating agent (e.g., decyl bromide) in an SN2 reaction. mnstate.edu A "borrowing hydrogen" or "hydrogen autotransfer" mechanism has also been described for the N-alkylation of amides with alcohols, often catalyzed by transition metals. researchgate.net In this process, the alcohol is first oxidized to an aldehyde, which then undergoes a condensation reaction with the amide to form an enamine or iminium intermediate. Subsequent reduction of this intermediate by the hydrogen "borrowed" from the alcohol yields the N-alkylated amide. researchgate.net More recently, an "aerobic relay race" mechanism has been proposed for certain metal-catalyzed N-alkylation reactions. rsc.orgresearchgate.net

Amidation using Coupling Reagents: When using coupling reagents like DCC, the carboxylic acid is first activated by reacting with the coupling agent to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then susceptible to nucleophilic attack by the amine (decylamine), which leads to the formation of the amide and a urea (B33335) byproduct. fishersci.co.uk

Application of Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis, and the production of N-de-cyl-2-hydroxy-propanamide is no exception. ucl.ac.uksioc-journal.cn The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency. scispace.comsioc-journal.cn

One key area of focus is the use of catalytic methods over stoichiometric reagents. ucl.ac.uksigmaaldrich.com For example, using catalytic amounts of a boronic acid for direct amidation is preferable to using stoichiometric amounts of a coupling reagent that generates significant waste. sigmaaldrich.com The development of metal-catalyzed N-alkylation of amides using alcohols as the alkylating agent is another green approach, as it produces water as the only byproduct. rsc.org

Solvent selection is another important aspect of green chemistry. Traditional solvents like DMF and CH2Cl2 are effective but have environmental and health concerns. ucl.ac.uk Research is ongoing to replace these with greener alternatives, such as water, ionic liquids, or even performing reactions under solvent-free conditions. scispace.com

Biocatalysis represents a particularly promising green approach for the synthesis of N-de-cyl-2-hydroxy-propanamide. rsc.orgmdpi.com Enzymes like lipases and dehydrogenases can operate under mild conditions (room temperature and neutral pH) in aqueous media, offering high selectivity and reducing the need for protecting groups and harsh reagents. nih.govnih.govresearchgate.netcore.ac.uk The use of whole-cell biocatalysts can further simplify the process by providing the necessary enzymes and cofactors in their natural environment.

Table 2: Green Chemistry Approaches in this compound Synthesis

Principle of Green Chemistry Application in Synthesis Example
Catalysis Use of catalytic amounts of reagents instead of stoichiometric amounts. Boronic acid catalyzed amidation; Metal-catalyzed N-alkylation with alcohols. sigmaaldrich.comrsc.org
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Direct amidation or N-alkylation with alcohols, where water is the main byproduct.
Use of Renewable Feedstocks Starting from bio-based materials. Using lactic acid derived from fermentation of sugars.
Safer Solvents and Auxiliaries Replacing hazardous solvents with greener alternatives. Use of water, ethanol, or solvent-free conditions. scispace.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure. Biocatalytic reactions using enzymes. rsc.orgmdpi.com
Use of Biocatalysis Employing enzymes as catalysts for their high selectivity and mild reaction conditions. Lipase-catalyzed aminolysis for stereoselective synthesis. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Elucidation

1H NMR Spectroscopy: Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the predicted 1H NMR spectrum would exhibit distinct signals corresponding to the different types of protons present.

13C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted 13C NMR spectrum of this compound would show a series of peaks, each representing a unique carbon atom in the structure. guidechem.comguidechem.com

Stereochemical Elucidation: The "2-hydroxy-propanamide" portion of the molecule contains a chiral center at the second carbon atom. Advanced NMR techniques, such as those employing chiral shift reagents or the analysis of diastereomeric derivatives, would be necessary to elucidate the absolute stereochemistry (R or S configuration) of a given sample.

Predicted NMR Data for this compound:

Atom Type Predicted 1H NMR Chemical Shift (ppm) Predicted 13C NMR Chemical Shift (ppm)
CH3 (terminal)~0.88~14.1
(CH2)8~1.26~22.7 - 31.9
N-CH2~3.25~39.5
CH-OH~4.05~67.8
CH3 (on chiral center)~1.23~21.5
NH~7.5 (broad)-
OHVariable (broad)-

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C13H27NO2, HRMS would provide a highly accurate mass measurement, confirming this composition. guidechem.com

Fragmentation Analysis: In addition to molecular formula confirmation, mass spectrometry provides information about the structure of a molecule through its fragmentation pattern. Under ionization, this compound would be expected to break apart in a predictable manner.

Expected Fragmentation Pattern:

Fragment Ion Structure Proposed m/z
[M+H]+[C13H28NO2]+230.2115
[M-CH3]+[C12H24NO2]+214.1802
[M-C10H21]+[C3H6NO2]+90.0498
[C10H22N]+[Decylaminium ion]156.1747

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FTIR data, particularly for the non-polar bonds in the decyl chain.

Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an amide (-NH-C=O) group allows for the formation of extensive intermolecular hydrogen bonding networks. These interactions would be observable in the vibrational spectra as a broadening and shifting of the O-H and N-H stretching bands.

Characteristic Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
O-HStretching (H-bonded)3400-3200 (broad)
N-HStretching (H-bonded)3350-3250 (broad)
C-HStretching2950-2850
C=OStretching (Amide I)~1640
N-HBending (Amide II)~1550
C-OStretching1100-1000

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Absolute Configuration Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous information about its solid-state structure.

Key Information from X-ray Diffraction:

Bond lengths and angles: Precise measurements of all bond lengths and angles in the molecule.

Conformation: The exact spatial arrangement of the decyl chain and the propanamide headgroup.

Packing: How the molecules are arranged in the crystal lattice.

Intermolecular interactions: A detailed map of the hydrogen bonding network.

Absolute configuration: Unambiguous determination of the R or S configuration at the chiral center.

As of now, publicly available single-crystal X-ray diffraction data for this compound is scarce.

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, would likely be effective for separating this compound from impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the simultaneous separation and identification of components in a mixture. This is a powerful tool for purity assessment and for identifying any byproducts from the synthesis of this compound.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a higher-resolution version of HPLC that uses smaller stationary phase particles and higher pressures. This can lead to faster analysis times and better separation efficiency, which would be beneficial for the quality control of this compound.

Computational Chemistry and Molecular Modeling of N Decyl 2 Hydroxy Propanamide

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the properties of molecules due to its favorable balance between accuracy and computational cost. For N-Decyl-2-hydroxy-propanamide, DFT calculations can elucidate its electronic properties, predict its reactivity, and simulate its spectroscopic signatures.

Electronic Structure and Reactivity Descriptors: DFT calculations can determine the optimized molecular geometry of this compound, providing precise bond lengths and angles. From the electronic structure, various reactivity descriptors can be calculated. These descriptors help in understanding how the molecule will interact with other chemical species. Key descriptors include the distribution of electron density, which highlights the electron-rich and electron-deficient regions of the molecule.

Spectroscopic Property Prediction: DFT methods are also employed to predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to help interpret experimental NMR data, and electronic transitions can be predicted to understand the Ultraviolet-Visible (UV-Vis) spectrum.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Note: The following data is illustrative of the output from DFT calculations and is not derived from experimental measurements.)

PropertyPredicted Value
Optimized Energy[Illustrative Value, e.g., -XXX.XXXX Hartrees]
Dipole Moment[Illustrative Value, e.g., X.XX Debye]
Key Vibrational FrequenciesC=O stretch, O-H stretch, N-H stretch
13C NMR Chemical Shifts[List of predicted shifts for each carbon]
1H NMR Chemical Shifts[List of predicted shifts for each proton]

Molecular Electrostatic Potential (MESP) Surface Analysis for Understanding Intermolecular Interactions

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the intermolecular interactions of a molecule. It is a 3D plot of the electrostatic potential mapped onto the electron density surface of the molecule. The MESP surface provides a visual representation of the charge distribution and is used to predict how a molecule will interact with other molecules, particularly in non-covalent interactions.

For this compound, the MESP surface would reveal regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The oxygen atoms of the carbonyl and hydroxyl groups would be expected to be regions of high negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group and the amide proton would exhibit positive potential, indicating their role as hydrogen bond donors. The long decyl chain would be an area of neutral potential, associated with van der Waals interactions. This analysis is critical for understanding the molecule's solubility, crystal packing, and interactions with biological macromolecules.

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Indices (e.g., Hardness, Softness, Electrophilicity)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and the outcome of chemical reactions. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich oxygen and nitrogen atoms, while the LUMO may be centered on the carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Global reactivity indices, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Indices for this compound

ParameterIllustrative Value (in eV)
HOMO Energy[e.g., -X.XX]
LUMO Energy[e.g., +Y.YY]
HOMO-LUMO Gap[e.g., Z.ZZ]
Chemical Hardness (η)[Calculated Value]
Chemical Softness (S)[Calculated Value]
Electrophilicity Index (ω)[Calculated Value]

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics in Various Environments

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of molecules in different environments, such as in a vacuum, in a solvent, or interacting with a membrane.

For this compound, with its flexible decyl chain, MD simulations are particularly useful for exploring its conformational landscape. These simulations can reveal the preferred conformations of the molecule in solution and how it might orient itself at an interface. Understanding the dynamic behavior is essential for predicting properties like viscosity, diffusion, and the ability to self-assemble or interact with biological membranes. The simulations can also shed light on the stability of intramolecular hydrogen bonds and how they are influenced by the surrounding environment.

In Silico Prediction of Potential Biological Targets and Interaction Profiles

In silico methods are increasingly used in the early stages of drug discovery to predict the potential biological targets of a compound and to understand its interaction profile at a molecular level. biorxiv.orgscispace.com These approaches, often referred to as virtual screening or molecular docking, involve computationally screening a compound against a library of known biological targets, such as proteins and enzymes. unisi.it

For this compound, its amphiphilic nature, with a polar head group and a nonpolar tail, suggests potential interactions with biological membranes or proteins that have hydrophobic binding pockets. Molecular docking simulations could be performed to predict the binding affinity and mode of interaction of this compound with various enzymes or receptors. nih.gov For example, its structural motifs might allow it to interact with enzymes involved in lipid metabolism or with receptors that recognize fatty acid amides. These in silico predictions can help to prioritize experimental testing and guide the design of new molecules with specific biological activities. nih.gov

Derivatization and Structure Activity Relationship Sar Studies on N Decyl 2 Hydroxy Propanamide Scaffolds

Impact of N-Alkyl Chain Length and Branching on Observed Biological Activities and Molecular Interactions

The N-decyl chain of N-Decyl-2-hydroxy-propanamide plays a crucial role in its biological activity, primarily due to its influence on the compound's lipophilicity. This property governs the molecule's ability to traverse cellular membranes and interact with hydrophobic binding pockets of target proteins.

N-Alkyl Chain Length:

Studies on related N-acyl amino acids and other long-chain fatty acid amides have consistently demonstrated that the length of the N-alkyl chain is a critical determinant of biological potency. mdpi.com While specific data for this compound is limited, general trends observed in similar classes of compounds suggest that an optimal chain length exists for specific biological targets. For instance, in the context of antimicrobial activity, alkyl amides with chain lengths between 11 and 15 carbons have shown the most significant effects. nih.gov This suggests that the decyl (C10) chain of the parent compound is within a range that is likely to confer notable biological activity.

Alterations in chain length can significantly impact how the molecule partitions between aqueous and lipid environments. A longer alkyl chain generally increases lipophilicity, which can enhance interactions with hydrophobic targets but may also lead to decreased aqueous solubility and potential off-target effects. Conversely, a shorter chain may improve solubility but reduce the affinity for hydrophobic binding sites.

Interactive Data Table: Effect of N-Alkyl Chain Length on Biological Activity (Hypothetical Trends Based on Related Compounds)

N-Alkyl Chain LengthRelative LipophilicityPredicted Biological ActivityPotential Issues
C6 (Hexyl)ModerateLowerReduced hydrophobic interactions
C8 (Octyl)HighModerate
C10 (Decyl)HighOptimal
C12 (Dodecyl)Very HighHighPotential for reduced solubility
C14 (Tetradecyl)Very HighDecreasingOff-target effects, poor solubility
C16 (Hexadecyl)Extremely HighLowAggregation, poor bioavailability

N-Alkyl Chain Branching:

The introduction of branching into the N-alkyl chain can have profound effects on the molecule's physical properties and its interaction with biological targets. Branching generally lowers the melting point and can disrupt the packing of the alkyl chains, which may alter membrane interactions. From a SAR perspective, introducing branching, such as an iso- or neo-substituent, can provide valuable information about the steric tolerance of the target's binding pocket. If a branched analog retains or improves activity, it suggests that the binding site can accommodate non-linear alkyl chains. Conversely, a loss of activity would indicate a sterically constrained binding pocket that favors a linear alkyl chain.

Substituent Effects on the 2-Hydroxypropanamide Moiety and Their Stereochemical Implications

The 2-hydroxypropanamide moiety is a key functional component of the molecule, offering sites for hydrogen bonding and potential for chiral interactions. Modifications to this part of the scaffold can significantly influence binding affinity and selectivity.

Substituent Effects:

The amide functionality itself is crucial for biological activity, often participating in hydrogen bonding with target proteins. nih.gov The hydroxyl group at the 2-position is also a key feature, capable of acting as both a hydrogen bond donor and acceptor. Replacing or modifying these groups can provide insight into their roles in molecular recognition. For example, replacing the hydroxyl group with a methoxy (B1213986) group would eliminate its hydrogen bond donating ability, and any observed change in activity would highlight the importance of this interaction.

Stereochemical Implications:

The carbon at the 2-position of the propanamide moiety is a chiral center. The stereochemistry at this position is often critical for biological activity, as enzymes and receptors are chiral environments. nih.gov It is common for one enantiomer of a chiral drug to be significantly more active than the other. For instance, studies on 2-hydroxy fatty acids have shown that the (R)- and (S)-enantiomers can have different metabolic fates and biological effects. nih.gov Therefore, the synthesis of stereochemically pure enantiomers of this compound derivatives is essential for elucidating the precise stereochemical requirements for optimal activity. Any modification at or near this chiral center must consider the potential impact on the molecule's three-dimensional conformation and its ability to fit into a specific binding site.

Design Principles for Developing Novel Propanamide-Based Bioactive Agents

The development of novel bioactive agents based on the this compound scaffold should be guided by several key design principles derived from SAR studies of this and related classes of molecules.

Lipophilicity-Activity Relationship: A central principle is the optimization of the N-alkyl chain length to achieve a balance between lipophilicity for membrane penetration and target interaction, and sufficient aqueous solubility for bioavailability.

Hydrogen Bonding and Polar Interactions: The design should consider the crucial role of the amide and hydroxyl groups in forming hydrogen bonds with the target. Modifications should aim to preserve or enhance these interactions.

Stereoselectivity: Given the chirality of the 2-hydroxypropanamide moiety, stereoselective synthesis is paramount. The design of new agents should focus on the more active enantiomer to improve potency and reduce potential off-target effects from the less active enantiomer.

Bioisosteric Replacement: The principle of bioisosterism can be applied to modify the scaffold to improve its properties. For example, the amide bond could be replaced with a bioisostere to enhance metabolic stability or alter electronic properties while maintaining key binding interactions.

Rational Modification Strategies for Enhancing Target Specificity and Potency

Building upon the design principles, several rational modification strategies can be employed to enhance the target specificity and potency of this compound-based agents.

Conformational Constraint: Introducing conformational rigidity into the molecule, for instance by incorporating cyclic structures or double bonds in the N-alkyl chain or the propanamide backbone, can lock the molecule into a bioactive conformation. This can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding.

Targeted Functionalization: Based on knowledge of the target's binding site, specific functional groups can be introduced to create additional favorable interactions. For example, if the binding pocket contains a positively charged residue, the introduction of a negatively charged group on the ligand could form a salt bridge, thereby increasing affinity.

Scaffold Hopping: In cases where the propanamide scaffold has limitations, "scaffold hopping" can be employed. This involves replacing the core structure with a different chemical scaffold that maintains the key pharmacophoric features (the N-decyl group and the hydrogen bonding functionalities) in the correct spatial orientation. This can lead to the discovery of novel chemical series with improved drug-like properties.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking and molecular dynamics can be used to guide the design of modifications. These techniques allow for the visualization of how a modified compound might fit into the binding site and can predict the impact of changes on binding affinity, thus prioritizing the synthesis of the most promising candidates.

Environmental Fate and Degradation Studies of Propanamide Structures

Environmental Persistence and Biodegradation Pathways of N-Alkyl Amides

Amide Bond Hydrolysis: The initial and often rate-limiting step in the biodegradation of N-alkyl amides is the enzymatic hydrolysis of the amide bond. This reaction is catalyzed by amidase enzymes produced by a wide range of bacteria and fungi. The hydrolysis of N-Decyl-2-hydroxy-propanamide would yield decylamine (B41302) and 2-hydroxy-propanoic acid (lactic acid). Both of these breakdown products are generally more amenable to further microbial degradation than the parent compound.

Oxidation of the Alkyl Chain: Another significant pathway involves the oxidation of the N-decyl chain. This process, typically initiated by monooxygenase or dioxygenase enzymes, can occur at the terminal methyl group (ω-oxidation) or at other positions along the alkyl chain (subterminal oxidation). This leads to the formation of hydroxylated and carboxylated intermediates, which can then enter central metabolic pathways such as the beta-oxidation cycle for fatty acids.

Sorption and Mobility Characteristics in Different Environmental Compartments (e.g., Soil, Water, Sediment)

The mobility and distribution of this compound in the environment are largely governed by its sorption characteristics. Sorption refers to the partitioning of a chemical between the solid and aqueous phases of a system, such as soil or sediment and water. The primary molecular property influencing the sorption of non-ionic organic compounds like this compound is its hydrophobicity, which is commonly quantified by the octanol-water partition coefficient (Kow).

The N-decyl group in this compound is a long, nonpolar alkyl chain, which imparts significant hydrophobic character to the molecule. This suggests that the compound will have a tendency to sorb to organic matter in soil and sediment. The strength of this sorption can be estimated by the organic carbon-normalized sorption coefficient (Koc). A higher Koc value indicates stronger sorption and lower mobility.

Conversely, the presence of the hydroxyl and amide functional groups introduces some polarity to the molecule, which will increase its water solubility to some extent and may participate in more specific interactions, such as hydrogen bonding, with mineral surfaces in soil and sediment.

The expected sorption and mobility characteristics in different environmental compartments are summarized below:

Soil: Due to its hydrophobic N-decyl chain, this compound is expected to exhibit moderate to strong sorption to the organic matter fraction of soils. This would result in limited mobility and a lower likelihood of leaching into groundwater. In soils with low organic matter content, interactions with clay minerals may become more important.

Water: In the aqueous phase, the compound's mobility will be influenced by its water solubility and its tendency to partition to suspended solids and sediments. Its moderate water solubility, conferred by the polar functional groups, means it can be transported in the dissolved phase, but its hydrophobicity will also lead to its association with particulate matter.

Sediment: Sediments, particularly those with high organic carbon content, are likely to act as a sink for this compound. The compound will partition from the water column into the sediment, where it can be buried and undergo further degradation or remain persistent.

Theoretical Prediction of Environmental Behavior Based on Molecular Structure

In the absence of extensive experimental data for this compound, its environmental behavior can be theoretically predicted using Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models correlate the molecular structure of a chemical with its physicochemical properties and environmental fate parameters.

The key molecular descriptors that can be used to predict the environmental behavior of this compound include:

Octanol-Water Partition Coefficient (log Kow): This is a measure of a chemical's hydrophobicity. The long N-decyl chain will be the primary contributor to a high log Kow value, suggesting a high potential for bioaccumulation and sorption to organic matter. The polar amide and hydroxyl groups will slightly decrease the log Kow compared to a simple N-decyl alkane.

Water Solubility: The water solubility of this compound is expected to be relatively low due to the dominance of the hydrophobic alkyl chain. However, the presence of the polar functional groups will render it more soluble than a corresponding N-decyl alkane.

Vapor Pressure and Henry's Law Constant: These parameters determine the likelihood of a chemical to volatilize from water or soil. Given its molecular weight and the presence of polar, hydrogen-bonding capable groups, this compound is expected to have a low vapor pressure and a low Henry's Law constant, indicating that volatilization is not a significant environmental transport pathway.

The following table provides a theoretical prediction of the environmental behavior of this compound based on its molecular structure.

Environmental ProcessPredicted BehaviorRationale based on Molecular Structure
Persistence Moderately persistentSusceptible to biodegradation via amide hydrolysis and alkyl chain oxidation, but the long alkyl chain may slow the process.
Mobility in Soil LowHigh hydrophobicity of the N-decyl chain leads to strong sorption to soil organic matter.
Distribution in Water Partitioning to sediment and suspended solidsHydrophobic nature drives partitioning out of the aqueous phase.
Volatilization LowLow predicted vapor pressure and Henry's Law constant due to molecular size and polar functional groups.
Bioaccumulation Potential to bioaccumulateHigh predicted log Kow suggests partitioning into fatty tissues of organisms.

It is important to note that these are theoretical predictions and that the actual environmental behavior of this compound may vary depending on specific environmental conditions. nih.gov

Emerging Research Frontiers and Future Perspectives

Application of N-Decyl-2-hydroxy-propanamide in Supramolecular Chemistry and Materials Science

The amphiphilic nature of this compound, featuring a polar headgroup capable of hydrogen bonding and a nonpolar alkyl tail, makes it a prime candidate for investigation in supramolecular chemistry and materials science. The self-assembly of such molecules is driven by a combination of non-covalent interactions, including hydrogen bonding between the amide and hydroxyl groups, and van der Waals forces among the decyl chains. figshare.com These interactions can lead to the formation of ordered, functional nanostructures in various solvents.

Long-chain aliphatic polyamides and other amphiphilic amides are known to form a variety of self-assembled structures, such as organogels, vesicles, and liquid crystals. figshare.comresearchgate.netnih.gov For instance, the presence of both hydrogen-bond donors (hydroxyl and N-H) and acceptors (carbonyl) in this compound suggests a strong potential for forming robust, fibrous networks that can immobilize solvents, a hallmark of low-molecular-mass organogelators. figshare.com The programmability of these supramolecular interactions, influenced by factors like solvent polarity and temperature, could allow for the creation of "smart" materials that respond to external stimuli. researchgate.netnih.gov

Furthermore, the surfactant-like structure of this compound implies potential applications at interfaces, such as in the stabilization of emulsions or the formation of micelles. rsc.orgnih.govfirp-ula.org Research into analogous bio-based amide surfactants has highlighted their ability to significantly lower the surface tension of water and their potential as environmentally friendly alternatives to conventional surfactants. rsc.org The exploration of this compound in this context could reveal novel applications in areas ranging from consumer products to advanced materials formulation. The table below outlines potential supramolecular structures and applications based on the compound's molecular features.

Table 1: Potential Supramolecular Assemblies and Applications of this compound

Supramolecular Assembly Driving Interactions Potential Applications
Organogels/Hydrogels Hydrogen Bonding, van der Waals Forces Drug delivery, tissue engineering, environmental remediation
Micelles/Vesicles Hydrophobic Effect, Hydrogen Bonding Solubilization of poorly soluble drugs, nanoreactors
Liquid Crystals Anisotropic Self-Assembly Display technologies, advanced optical materials
Self-Assembled Monolayers Surface Adsorption, Intermolecular Forces Surface modification, biocompatible coatings, sensors

Development of Advanced Analytical Methods for Trace Detection and Metabolite Profiling of Propanamide Derivatives

The study of this compound and its derivatives as potential bioactive molecules necessitates the development of highly sensitive and specific analytical methods. Many structurally related fatty acid amides, such as the endocannabinoid anandamide, are present at very low (nanomolar) concentrations in complex biological matrices. nih.gov This presents a significant challenge for their detection and accurate quantification. mdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of low-abundance lipids. nih.govnih.govnih.govnih.gov Targeted lipidomics approaches using LC-MS/MS with selected reaction monitoring (SRM) offer the necessary selectivity and sensitivity for quantifying specific fatty acid amides. nih.govlipidmaps.org For this compound and its metabolites, method development would involve optimizing chromatographic separation to resolve isomers and designing specific MS/MS transitions to distinguish the target analyte from background interference. jci.org

Recent advancements aim to overcome the challenges of low concentration and matrix effects. Chemical isotope labeling, for instance, can significantly enhance detection sensitivity (by 6- to 170-fold) and improve quantitative accuracy by introducing a stable isotope tag onto the analyte, which can then be more easily detected by the mass spectrometer. nih.gov The development of such advanced methodologies will be crucial for profiling the metabolic fate of this compound in biological systems and for discovering novel, structurally related bioactive propanamide derivatives.

Table 2: Advanced Analytical Techniques for Propanamide Derivative Analysis

Analytical Technique Principle Advantages for Propanamide Analysis Key Challenges
LC-MS/MS (SRM) Chromatographic separation followed by mass-based detection of specific precursor-product ion transitions. nih.gov High sensitivity and selectivity for targeted quantification. lipidmaps.org Requires authentic standards; matrix effects can suppress ion signals.
High-Resolution MS (HRMS) Provides highly accurate mass measurements, enabling elemental composition determination. Useful for identifying unknown metabolites and derivatives without standards. Higher instrumentation cost; data analysis can be complex.
Chemical Isotope Labeling LC-MS/MS Derivatization of the analyte with an isotope-coded tag. nih.gov Increases ionization efficiency and sensitivity; corrects for matrix effects. nih.gov Derivatization adds an extra step to sample preparation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis. Provides excellent chromatographic resolution. Requires derivatization to increase the volatility of polar analytes like hydroxy amides.

Integration of Multi-Omics Approaches in Comprehensive Propanamide Research

To fully understand the biological significance of this compound and its analogs, a holistic, systems-level approach is required. The integration of multiple "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics (including lipidomics)—can provide a comprehensive picture of the pathways influenced by these compounds. mdpi.com

Lipidomics, the large-scale study of lipids, is the most direct approach to characterize the "fatty acid amidome"—the complete set of fatty acid amides in a biological system. frontiersin.orgoatext.com A targeted lipidomics strategy would be essential to quantify changes in the levels of this compound and related molecules in response to physiological or pathological stimuli. nih.govfrontiersin.org

However, integrating lipidomics data with other omics layers can yield deeper insights. For example:

Transcriptomics can reveal changes in the expression of genes encoding enzymes involved in the synthesis or degradation of propanamide derivatives.

Proteomics can identify the specific proteins that are targeted by or bind to these molecules, potentially uncovering novel receptors or transport proteins. oatext.comsemanticscholar.org Binding-based proteomic profiling, using a molecular probe derived from this compound, could be a powerful strategy to "fish out" its protein interaction partners from a complex cellular lysate. oatext.comsemanticscholar.org

Genomics , through genome-wide association studies (GWAS), could identify genetic variations associated with altered levels of these lipids, linking them to specific traits or diseases. mdpi.com

By combining these datasets, researchers can build comprehensive models of the biological roles of this compound and its related signaling lipids, moving from simple detection to a deep understanding of their function.

Challenges and Opportunities in the Academic Investigation of this compound and its Bioactive Analogues

The academic investigation of this compound is presented with both significant hurdles and exciting opportunities.

Challenges:

Chemical Synthesis and Reactivity: Amide bonds are notoriously stable and unreactive, which makes their chemical modification challenging. researchgate.netnih.govnih.gov Developing synthetic routes to create a diverse library of analogues for structure-activity relationship studies requires overcoming this inherent stability.

Low Biological Abundance: If this compound or its analogs function as signaling molecules, they are likely present at very low endogenous concentrations, demanding highly sensitive and specialized analytical instrumentation for their study. mdpi.comresearchgate.net

Elucidation of Biological Function: Identifying the precise biological function and molecular targets of novel lipids is a complex task. Many fatty acid amides are considered "orphan ligands" as their receptors and physiological roles remain unknown. oatext.comsemanticscholar.org

Lack of Commercial Standards: The limited availability of purified standards for this compound and its potential metabolites hinders the development and validation of quantitative analytical methods.

Opportunities:

Discovery of Novel Bioactive Lipids: The "fatty acid amidome" is a largely unexplored area of biochemistry. oatext.com Systematic investigation of propanamide derivatives could lead to the discovery of new signaling molecules with unique therapeutic potential in areas like inflammation, pain, or metabolic diseases. nih.govresearchgate.netnih.gov

Development of Novel Biomaterials: The self-assembling properties of long-chain hydroxy amides present a significant opportunity for the rational design of new biomaterials for applications in drug delivery, regenerative medicine, and nanotechnology. researchgate.netnih.gov

Advancement of Analytical Technologies: The need to detect and quantify these challenging molecules drives innovation in analytical chemistry, including new mass spectrometry techniques and sample preparation strategies. nih.govresearchgate.net

Interdisciplinary Research: The study of this compound naturally fosters collaboration between synthetic chemists, analytical chemists, biologists, and materials scientists, creating a rich, interdisciplinary research environment.

Q & A

Q. What are the common synthetic routes for N-Decyl-2-hydroxy-propanamide, and what experimental conditions are critical for successful synthesis?

this compound is typically synthesized via condensation reactions between decylamine and hydroxy-substituted propanamide precursors. Key steps include:

  • Reagent selection : Use of coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acid intermediates .
  • Temperature control : Maintaining reaction temperatures between 0–25°C to prevent side reactions (e.g., hydrolysis of the amide bond) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., hydroxy proton resonance at δ 1.5–2.0 ppm) and FT-IR (amide I band ~1650 cm1^{-1}) .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

Core methods include:

  • NMR spectroscopy : Compare 13C^{13}C-NMR data with computational predictions (e.g., DFT calculations) to resolve discrepancies in peak assignments .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and rule out impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity (>98% by area normalization) .
  • Contradiction resolution : Cross-validate results using multiple techniques (e.g., IR + NMR) and consult crystallographic data for analogous compounds (e.g., Acta Crystallographica reports) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation .
  • Waste disposal : Neutralize with dilute acetic acid before incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound while minimizing byproducts like N-decylpropanamide?

  • Design of Experiments (DOE) : Apply factorial designs to test variables (e.g., molar ratios, solvent polarity). For example, increasing the molar excess of hydroxypropanoyl chloride (1.5:1) improves yield by 20% but requires strict pH control (pH 7–8) .
  • Catalyst screening : Evaluate organocatalysts (e.g., DMAP) to accelerate amide bond formation without racemization .
  • Real-time monitoring : Use in-situ FT-IR to track reaction progress and halt at ~90% conversion to avoid decomposition .

Q. How should researchers analyze and mitigate impurities in this compound batches?

  • Impurity profiling : Employ LC-MS/MS to identify common byproducts (e.g., unreacted decylamine or oxidized hydroxy groups) .
  • Threshold limits : Adhere to pharmacopeial standards (e.g., ≤0.5% total impurities) by implementing gradient elution in HPLC .
  • Mitigation strategies : Introduce scavenger resins (e.g., polymer-bound boronic acid) during synthesis to trap residual amines .

Q. What methodologies are effective for studying the hydrolytic stability of this compound under physiological conditions?

  • Accelerated stability testing : Incubate the compound in PBS (pH 7.4) at 40°C for 14 days, sampling aliquots at intervals for HPLC analysis .
  • Kinetic modeling : Use first-order decay models to predict half-life (t1/2_{1/2}) and identify degradation products (e.g., decanoic acid) .
  • Structural modifications : Introduce steric hindrance (e.g., branching at the hydroxy group) to enhance stability by 30% .

Q. How can researchers reconcile contradictory solubility data for this compound in polar vs. nonpolar solvents?

  • Solubility parameter analysis : Calculate Hansen solubility parameters (δD_D, δP_P, δH_H) to predict compatibility with solvents like DMSO (δ = 26.7 MPa1/2^{1/2}) vs. hexane (δ = 14.9 MPa1/2^{1/2}) .
  • Experimental validation : Use shake-flask method with UV-Vis quantification to resolve discrepancies between computational and empirical data .
  • Co-solvency studies : Blend ethanol (polar) with ethyl acetate (nonpolar) to achieve >90% solubility for formulation trials .

Methodological Notes

  • Synthesis references : Adapt protocols from structurally similar propanamide derivatives (e.g., N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) .
  • Safety compliance : Align with Sigma-Aldrich guidelines for hygroscopic amides and Combi-Blocks’ storage recommendations .
  • Data validation : Cross-reference NIST Chemistry WebBook entries for spectral benchmarks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.